1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea
Description
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Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-23(2)15(18-9-13-5-3-4-6-16(13)27-18)11-21-20(24)22-14-7-8-17-19(10-14)26-12-25-17/h3-10,15H,11-12H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYMYUQEOBCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea is a synthetic compound with potential therapeutic applications due to its complex structure, which incorporates both benzo[d][1,3]dioxole and benzofuran moieties. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a urea functional group linked to aromatic systems, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on other biological systems.
Anticancer Activity
Research has indicated that compounds with similar structural features often exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| Similar Dioxole Derivative | HeLa (Cervical Cancer) | 12.0 | Inhibition of cell proliferation |
These findings suggest that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that derivatives of benzofuran and benzo[d][1,3]dioxole possess antibacterial and antifungal properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 25 |
The presence of hydrophobic groups in the structure is believed to enhance membrane permeability, contributing to its antimicrobial efficacy.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell cycle regulation and DNA repair processes.
- Membrane Interaction : The hydrophobic nature of the compound allows it to interact with cellular membranes, disrupting their integrity and leading to cell death.
Case Studies
Several studies have provided insights into the biological activity of this compound:
- A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Another investigation highlighted its effectiveness against multidrug-resistant bacterial strains, suggesting a potential role in treating infections where conventional antibiotics fail.
Preparation Methods
Synthetic Routes and Methodological Approaches
Core Reactants and Starting Materials
The synthesis of 1-(Benzo[d]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea begins with two primary intermediates:
- Benzo[d]dioxol-5-amine : Sourced from safrole or piperonal derivatives via nitration and reduction.
- 2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl isocyanate : Prepared by reacting 2-(benzofuran-2-yl)ethylamine with phosgene or triphosgene, followed by dimethylamination.
A representative synthesis pathway involves coupling these intermediates under controlled conditions.
Stepwise Synthesis Protocol
Formation of the Urea Linkage
The urea bond is established via a nucleophilic addition-elimination reaction. In a anhydrous tetrahydrofuran (THF) environment, benzo[d]dioxol-5-amine (3.04 g, 0.02 mol) is reacted with 2-(benzofuran-2-yl)-2-(dimethylamino)ethyl isocyanate (1.2 equivalents) in the presence of 4-(dimethylamino)pyridine (DMAP, 0.36 g, 0.003 mol) as a catalyst. The mixture is stirred at 0°C for 1 hour, followed by gradual warming to room temperature over 3 hours. The reaction progress is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane 1:1), showing complete consumption of the amine starting material (Rf = 0.3 → Rf = 0.7).
Key Reaction Parameters :
- Temperature: 0°C → 25°C
- Solvent: THF (dry, distilled over Na/benzophenone)
- Catalyst: DMAP (10 mol%)
- Yield: 68–72% after purification.
Purification and Isolation
The crude product is purified via column chromatography (silica gel, dichloromethane/methanol 95:5) to remove unreacted isocyanate and DMAP byproducts. Recrystallization from ethyl acetate yields colorless crystals suitable for X-ray diffraction analysis.
Analytical Data :
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) reduces reaction time to 30 minutes, improving yield to 78%. This method minimizes side products like biuret formation.
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables iterative coupling and cleavage, achieving 85% purity without chromatography.
Mechanistic Insights and Kinetic Studies
Urea Bond Formation Mechanism
The reaction proceeds via a two-step mechanism:
- Isocyanate Activation : The isocyanate group reacts with DMAP to form a reactive acylpyridinium intermediate.
- Nucleophilic Attack : The amine attacks the electrophilic carbon, releasing DMAP and forming the urea linkage.
Rate-Limiting Step : Diffusion-controlled nucleophilic attack (k = 0.45 M$$^{-1}$$s$$^{-1}$$ at 25°C).
Analytical Characterization and Validation
Spectroscopic Techniques
Q & A
Q. What are the key synthetic routes for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Formation of the benzodioxole moiety via cyclization of catechol derivatives (e.g., using diethyl oxalate under acidic conditions) .
Introduction of the benzofuran ring through coupling reactions, such as Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
Urea linkage formation via reaction with isocyanates or carbodiimides, often requiring anhydrous solvents (e.g., DMF or THF) and bases like potassium carbonate .
- Critical Factors :
- Temperature : Higher temperatures (80–100°C) improve coupling efficiency but may degrade sensitive functional groups.
- Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution in urea formation .
- Table 1 : Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Benzodioxole formation | Diethyl oxalate, H₂SO₄, 60°C | 72 | 95% | |
| Benzofuran coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | 65 | 90% | |
| Urea linkage | CDI, THF, rt | 85 | 98% |
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H/13C-NMR : Confirm resonance peaks for benzodioxole (δ 6.7–7.2 ppm for aromatic protons) and benzofuran (δ 7.5–8.0 ppm). The dimethylamino group shows a singlet at δ 2.2–2.5 ppm .
- IR Spectroscopy : Key stretches include C=O (urea, ~1640–1680 cm⁻¹) and C-O-C (benzodioxole, ~1250 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and confirm molecular ion [M+H]⁺ .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Contradictions may arise from assay variability or structural analogs. Mitigation approaches include:
Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination) and NCI-60 cell lines for anticancer screening .
Structural-Activity Relationship (SAR) : Compare analogs (e.g., replacing benzofuran with thiophene) to isolate bioactive moieties .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like CYP450 or kinase enzymes .
- Case Study : A benzodioxole-thiophene analog showed divergent activity in Gram-positive vs. Gram-negative bacteria due to membrane permeability differences .
Q. How can researchers elucidate the mechanism of action for this compound’s bioactivity, particularly its interaction with cellular targets?
- Methodological Answer :
- Target Identification :
Pull-down assays : Use biotinylated probes to isolate binding proteins from cell lysates.
Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify inhibited kinases .
- Functional Studies :
- ROS Detection : Measure reactive oxygen species (DCFDA assay) to assess oxidative stress induction .
- Apoptosis Assays : Annexin V/PI staining to quantify programmed cell death .
- Structural Insights : X-ray crystallography or cryo-EM of compound-bound protein complexes (e.g., tubulin or topoisomerase II) .
Q. What advanced computational methods are recommended for optimizing this compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 to predict:
- Lipophilicity (logP): Optimal range 2–3 for blood-brain barrier penetration.
- Metabolic Sites : CYP3A4-mediated demethylation of the dimethylamino group .
- Quantum Mechanical (QM) Calculations :
- Solubility : COSMO-RS to simulate aqueous solubility.
- pKa Prediction : Determine ionization states using Jaguar (Schrödinger) .
- Table 2 : Predicted ADMET Properties
| Parameter | Value | Tool Used |
|---|---|---|
| logP | 2.8 | SwissADME |
| Solubility (mg/mL) | 0.15 | COSMO-RS |
| CYP3A4 substrate | Yes | ADMETLab 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
